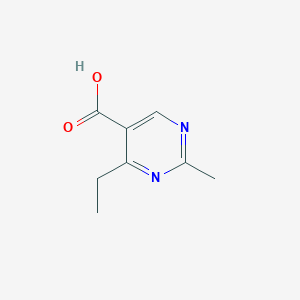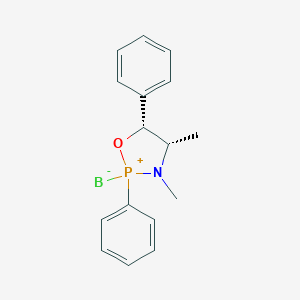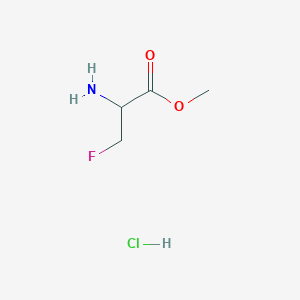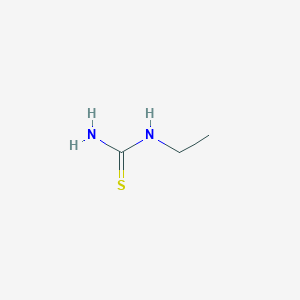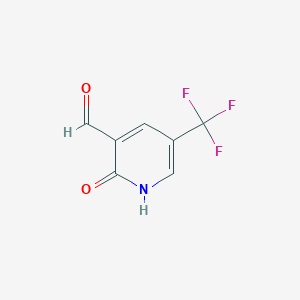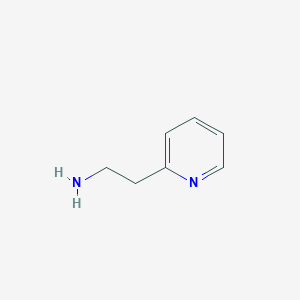
2-(2-氨基乙基)吡啶
描述
2-(2-Aminoethyl)pyridine: is an organic compound with the molecular formula C7H10N2. It is a derivative of pyridine, where an aminoethyl group is attached to the second position of the pyridine ring. This compound is known for its versatility in various chemical reactions and its applications in different fields such as chemistry, biology, and industry .
科学研究应用
Chemistry: 2-(2-Aminoethyl)pyridine is used as a ligand in coordination chemistry to form complexes with metals.
Biology: In biological research, this compound is used to study enzyme mechanisms and interactions with biological molecules. It has been investigated for its role in activating enzymes such as carbonic anhydrase .
Medicine: The compound has potential therapeutic applications, particularly in the activation of enzymes involved in neurological functions. It is being explored for its potential to treat conditions like Alzheimer’s disease by activating human carbonic anhydrase II .
Industry: In the industrial sector, 2-(2-Aminoethyl)pyridine is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. It is also employed in the production of specialty chemicals .
作用机制
Target of Action
2-(2-Aminoethyl)pyridine is a pharmaceutical intermediate
Mode of Action
It’s known that it can be used to prepare arylcyclopropylaminoisoquinoline carboxamide compounds .
Biochemical Pathways
2-(2-Aminoethyl)pyridine has been reported to be involved in the activation mechanism of carbonic anhydrase (hCA II), which holds great promise for treating memory loss symptoms associated with Alzheimer’s disease . The exact biochemical pathways and their downstream effects need further investigation.
Pharmacokinetics
It’s known that it’s soluble in water (partly), and most common polar solvents .
Action Environment
It’s known that it should be stored under inert gas (nitrogen or argon) at 2–8 °c .
准备方法
Synthetic Routes and Reaction Conditions:
Reduction of 2-(Cyanomethyl)pyridine: One common method for synthesizing 2-(2-Aminoethyl)pyridine involves the reduction of 2-(cyanomethyl)pyridine using sodium borohydride (NaBH4) in the presence of aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of 2-(2-Aminoethyl)pyridine typically involves large-scale hydrogenation processes using robust catalysts and optimized reaction conditions to ensure high yields and purity .
化学反应分析
Types of Reactions:
Oxidation: 2-(2-Aminoethyl)pyridine can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Oxidized pyridine derivatives
Reduction: Amine derivatives
Substitution: Substituted pyridine derivatives
相似化合物的比较
2-(2-Pyridyl)ethylamine: Similar in structure but differs in the position of the amino group.
4-(2-Aminoethyl)pyridine: The aminoethyl group is attached to the fourth position of the pyridine ring.
3-(2-Aminoethyl)pyridine: The aminoethyl group is attached to the third position of the pyridine ring.
Uniqueness: 2-(2-Aminoethyl)pyridine is unique due to its specific positioning of the aminoethyl group, which imparts distinct chemical reactivity and biological activity. This positioning allows it to form specific complexes with metals and interact uniquely with enzymes, making it valuable in various applications .
属性
IUPAC Name |
2-pyridin-2-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c8-5-4-7-3-1-2-6-9-7/h1-3,6H,4-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQIPUZPSLAZDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3343-39-3 (di-hydrochloride) | |
| Record name | 2-(2-Aminoethyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002706561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5022196 | |
| Record name | 2-(2-Aminoethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2706-56-1 | |
| Record name | 2-Pyridineethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2706-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Aminoethyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002706561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Aminoethyl)pyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71989 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pyridineethanamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(2-Aminoethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-aminoethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.450 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PYRIDINEETHANAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ATW1AH7OJ5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-(2-Aminoethyl)pyridine?
A1: The molecular formula of 2-(2-Aminoethyl)pyridine is C7H10N2, and its molecular weight is 122.17 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize 2-(2-Aminoethyl)pyridine and its complexes?
A2: Common spectroscopic techniques include:* Infrared (IR) spectroscopy: Provides information about functional groups present in the molecule, such as the characteristic stretching vibrations of amine (N-H) and pyridine ring (C=C and C=N) functionalities. [, , , , ]* UV-Vis spectroscopy: Useful for studying electronic transitions within the molecule and its complexes, providing insights into the coordination environment and electronic properties. [, , ]* Nuclear Magnetic Resonance (NMR) spectroscopy: 1H and 13C NMR provide detailed information about the structure and dynamics of aepy and its complexes. [, ]* Electron Paramagnetic Resonance (EPR) spectroscopy: Particularly useful for characterizing complexes containing paramagnetic metal ions, providing insights into the electronic structure and geometry of the metal center. [, , ]
Q3: What types of metal ions does 2-(2-Aminoethyl)pyridine typically coordinate with?
A3: Aepy commonly acts as a bidentate ligand, coordinating to a variety of metal ions including, but not limited to, silver(I), copper(II), nickel(II), zinc(II), cobalt(II), cadmium(II), and rhenium(V). [, , , , , , , , , , ]
Q4: What are some common coordination modes exhibited by 2-(2-Aminoethyl)pyridine in metal complexes?
A4: Aepy frequently acts as a bridging ligand through its two nitrogen atoms (pyridine and amine), forming dinuclear or polymeric structures. It can also coordinate in a chelating fashion, forming a five-membered ring with the metal ion. [, , , , , , ]
Q5: How does the coordination of 2-(2-Aminoethyl)pyridine influence the properties of metal complexes?
A5: Coordination of aepy can significantly influence:* Structure: Dictates the geometry and nuclearity of the complex, leading to monomeric, dimeric, or polymeric structures. [, , , , ] * Magnetic Properties: Aepy can mediate magnetic interactions between metal centers, leading to ferromagnetic or antiferromagnetic coupling. [, , , ]* Redox Properties: The electronic properties of aepy can influence the redox potentials of metal ions in complexes. [, ]
Q6: What is known about the biological activity of 2-(2-Aminoethyl)pyridine and its metal complexes?
A6:
Histamine Receptor Agonist: Aepy acts as an agonist at histamine H1 receptors. [, , , , ]* Carbonic Anhydrase Activator: Aepy and some of its derivatives exhibit potent activating effects on β- and γ-class carbonic anhydrases from the bacterium Burkholderia pseudomallei. []* Anticancer Activity:* Copper(II) complexes of isatin-Schiff bases derived from aepy exhibit promising anticancer activity, inducing apoptosis in various cancer cell lines. [, ]
Q7: Have any catalytic applications been reported for 2-(2-Aminoethyl)pyridine or its metal complexes?
A7: Yes, oxidovanadium(IV) and dioxidovanadium(V) complexes anchored on chloromethylated polystyrene functionalized with aepy-derived Schiff bases have demonstrated catalytic activity in the hydroamination of styrene and vinyl pyridine. []
Q8: Have computational methods been employed to study 2-(2-Aminoethyl)pyridine and its complexes?
A8: * DFT Calculations: Density Functional Theory calculations have been used to investigate the energetic preference for the formation of trinuclear triangular architectures over tetranuclear square structures in complexes of aepy-derived Schiff bases. []* QSAR Studies: Quantitative structure-activity relationship (QSAR) studies have explored the relationship between the structure of 2-(2-aminoethyl)pyridine derivatives and their antivertigo activity. []
Q9: Is there information available on the stability of 2-(2-Aminoethyl)pyridine and its complexes?
A9: * Thermal Stability: Thermogravimetric and differential thermal analysis have been employed to study the thermal stability of aepy silver(I) nitrate complex. []* Hydrolytic Stability: The imine group in some aepy-derived copper(II) complexes has shown relative resistance to hydrolysis. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



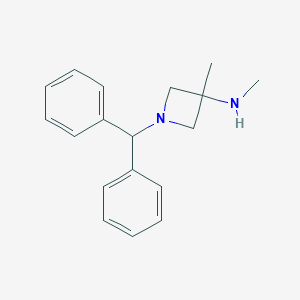

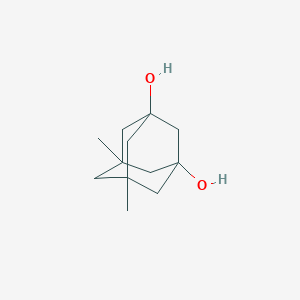
![[2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate](/img/structure/B145641.png)
![(10R)-10-[(1S,10R,19S)-5,14,15-trihydroxy-8,18,20-trioxapentacyclo[8.7.3.01,10.02,7.012,17]icosa-2(7),3,5,12,14,16-hexaen-19-yl]-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,14,15-tetrol](/img/structure/B145643.png)
